![molecular formula C18H17NO5 B234641 Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate, also known as EDB or EDB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the field of medicinal chemistry. EDB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol.
作用機序
The exact mechanism of action of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is not fully understood. However, it has been proposed that Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has also been shown to modulate the expression of various cytokines and growth factors, which play a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in various animal models of inflammation. Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
One of the major advantages of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is its relatively simple synthesis method, which makes it easily accessible for researchers. Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is also highly stable and can be stored for extended periods without significant degradation. However, one of the limitations of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is its poor solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate. One area of interest is the development of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate's effects on the immune system and its potential applications in immunotherapy. Additionally, further studies are needed to elucidate the exact mechanism of action of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate and to identify its molecular targets.
合成法
The synthesis of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate involves the reaction of 3-aminobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various preclinical studies. Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate |
---|---|
分子式 |
C18H17NO5 |
分子量 |
327.3 g/mol |
IUPAC名 |
ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)13-4-3-5-14(10-13)19-17(20)12-6-7-15-16(11-12)24-9-8-23-15/h3-7,10-11H,2,8-9H2,1H3,(H,19,20) |
InChIキー |
RZSOBNYEXCPSHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。